Cas no 36722-81-3 ((2R,3S,4R,5E)-5-(hydroxyimino)pentane-1,2,3,4-tetrol (non-preferred name))

36722-81-3 structure
Productnaam:(2R,3S,4R,5E)-5-(hydroxyimino)pentane-1,2,3,4-tetrol (non-preferred name)
(2R,3S,4R,5E)-5-(hydroxyimino)pentane-1,2,3,4-tetrol (non-preferred name) Chemische en fysische eigenschappen
Naam en identificatie
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- (2R,3S,4R,5E)-5-(hydroxyimino)pentane-1,2,3,4-tetrol (non-preferred name)
- Arabinose, oxime, L-
- D-Arabinose, oxime
- LogP
- D-Arabinose oxime
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- Inchi: 1S/C5H11NO5/c7-2-4(9)5(10)3(8)1-6-11/h1,3-5,7-11H,2H2/t3-,4-,5+/m1/s1
- InChI-sleutel: OKDOWAAKOUUJPX-WDCZJNDASA-N
- LACHT: C(=NO)[C@H]([C@@H]([C@@H](CO)O)O)O
Berekende eigenschappen
- Exacte massa: 165.06372245g/mol
- Monoisotopische massa: 165.06372245g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 5
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 11
- Aantal draaibare bindingen: 4
- Complexiteit: 128
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 3
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: -2.1
- Topologisch pooloppervlak: 114Ų
(2R,3S,4R,5E)-5-(hydroxyimino)pentane-1,2,3,4-tetrol (non-preferred name) Gerelateerde literatuur
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1. Acid and base catalysis of the mutarotation of D-arabinose oximePaul Finch,Zohar M. Merchant J. Chem. Soc. Perkin Trans. 2 1982 199
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2. Contents pages
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3. 9. The biosynthesis of pteridines. Part III. The synthesis of 1-deoxy-1-pyrimidinylamino-2-ketosesThomas Neilson,H. C. S. Wood J. Chem. Soc. 1962 44
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4. Structure and stability, as a function of pH, of borate esters of carbohydrate oximes and related compounds in aqueous media studied by 11B and 13C NMR spectroscopyJacco van Haveren,Michael H. B. van den Burg,Joop A. Peters,Jan G. Batelaan,Antonius P. G. Kieboom,Herman van Bekkum J. Chem. Soc. Perkin Trans. 2 1991 321
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5. Index pages
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